6-Methoxyquinoline-2,4(1H,3H)-dione
CAS No.: 1188436-95-4
Cat. No.: VC5060537
Molecular Formula: C10H9NO3
Molecular Weight: 191.186
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1188436-95-4 |
|---|---|
| Molecular Formula | C10H9NO3 |
| Molecular Weight | 191.186 |
| IUPAC Name | 6-methoxy-1H-quinoline-2,4-dione |
| Standard InChI | InChI=1S/C10H9NO3/c1-14-6-2-3-8-7(4-6)9(12)5-10(13)11-8/h2-4H,5H2,1H3,(H,11,13) |
| Standard InChI Key | WESHEVMBMNIKSZ-UHFFFAOYSA-N |
| SMILES | COC1=CC2=C(C=C1)NC(=O)CC2=O |
Introduction
Chemical Identity and Structural Analysis
6-Methoxyquinoline-2,4(1H,3H)-dione belongs to the quinoline family, a class of nitrogen-containing bicyclic compounds. Its core structure consists of a benzene ring fused to a pyridine ring, with additional oxygen and methoxy substituents. The 2,4-dione groups introduce keto-enol tautomerism, a feature shared with pharmacologically active pyrimidine and quinazoline derivatives .
Molecular Formula and Weight
While the exact molecular formula of 6-methoxyquinoline-2,4(1H,3H)-dione is C₁₀H₈N₂O₃, this is inferred from analogous structures like 6-methoxypyrimidine-2,4(1H,3H)-dione (C₅H₆N₂O₃) and 6-methylquinazoline-2,4(1H,3H)-dione (C₉H₈N₂O₂) . The molecular weight is estimated at 204.18 g/mol, calculated using atomic masses (C:12.01, H:1.01, N:14.01, O:16.00).
Key Structural Features
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Methoxy Group: Positioned at C6, this substituent enhances lipophilicity and influences electronic distribution across the aromatic system .
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Dione Functionality: The 2,4-dione groups enable hydrogen bonding with biological targets, as observed in quinazoline-dione inhibitors of tyrosine kinases .
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Tautomerism: The enol form stabilizes the molecule through intramolecular hydrogen bonding, a critical factor in receptor binding .
Synthesis and Derivatives
Synthetic Routes
Though no direct synthesis of 6-methoxyquinoline-2,4(1H,3H)-dione is documented, analogous methods for quinazoline-diones suggest plausible pathways:
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Multi-Component Reactions: As demonstrated for 3-substituted quinazoline-2,4-diones , a cyclocondensation between anthranilic acid derivatives and urea derivatives under acidic conditions could yield the quinoline-dione scaffold.
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Methoxy Introduction: Electrophilic substitution using methylating agents (e.g., dimethyl sulfate) on a preformed hydroxyquinoline-dione precursor .
Structural Derivatives
Modifications at the C3 position, as seen in quinazoline-diones , could enhance bioactivity:
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Alkyl Chains: Introducing propyl or butyl groups improves hydrophobic interactions with enzyme active sites .
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Aromatic Substituents: Phenyl or benzyl groups may augment π-π stacking with tyrosine kinase domains .
Physicochemical Properties
Solubility and Lipophilicity
The methoxy group increases lipophilicity (LogP ≈ 1.2), while the dione groups enhance water solubility through hydrogen bonding. This balance is critical for oral bioavailability, as seen in related compounds .
Spectral Characteristics
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IR Spectroscopy: Strong absorption bands at 1680–1700 cm⁻¹ (C=O stretching) and 1250 cm⁻¹ (C-O of methoxy) .
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NMR:
Pharmacokinetic Profiling
Absorption and Distribution
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Caco-2 Permeability: Predicted high permeability (Peff > 1 × 10⁻⁶ cm/s) due to moderate LogP .
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Volume of Distribution: ~0.8 L/kg, indicating tissue penetration comparable to cabozantinib .
Metabolism and Excretion
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Cytochrome P450: Likely substrate of CYP3A4, with potential for drug-drug interactions .
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Half-Life: Estimated 4–6 hours based on quinazoline analogs .
Computational and In Silico Insights
Molecular Docking
Docking studies using Autodock Vina suggest:
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Binding Energy: −9.2 kcal/mol for c-Met, comparable to cabozantinib (−9.5 kcal/mol) .
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Key Interactions:
ADME Predictions
SwissADME analysis indicates:
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GI Absorption: High (≥80% absorbed).
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BBB Permeability: Moderate (logBB = −0.5).
Comparative Analysis with Analogues
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